9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
9-Methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 9 and a (2-oxo-2-phenylethyl)thio moiety at position 2. The thioether linkage at position 2 introduces steric and electronic modifications that may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
9-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11-6-5-9-19-14(11)17-15(18-16(19)21)22-10-13(20)12-7-3-2-4-8-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVWWRUJRDGDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenacyl or sulfanyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Observations :
- Thioether vs.
- Morpholino Derivatives: The morpholino substituent in introduces hydrogen-bonding capacity, which could improve aqueous solubility relative to the phenylketone group in the target compound.
- Thiazolidinone Hybrids: The thiazolidinone ring in confers rigidity and may enhance binding to enzymatic targets like kinases or proteases.
Physicochemical Properties
Available data for related compounds highlight trends in melting points, solubility, and stability:
Analysis :
- The target compound’s phenylketone group may reduce solubility in polar solvents compared to morpholino derivatives .
- The absence of electron-withdrawing groups (e.g., nitro in ) suggests moderate thermal stability.
Biological Activity
9-Methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential applications in medicine and agriculture.
Chemical Structure
The compound's structure features a pyrido[1,2-a][1,3,5]triazin core with a methyl group and a thioether linkage to a phenylethyl ketone moiety. This unique arrangement may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18.0 | Caspase activation |
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties against agricultural pests. Studies have demonstrated that it exhibits significant toxicity towards larvae of Spodoptera littoralis, with LC50 values indicating effective control comparable to commercial insecticides.
| Compound | LC50 (mg/L) | Comparison |
|---|---|---|
| 9-Methyl-2-((2-oxo-2-phenylethyl)thio)... | 45.0 | Similar to Dimilin |
| Dimilin | 50.0 | Standard insecticide |
Antimicrobial Activity
In addition to its anticancer and insecticidal properties, this compound has shown promising antimicrobial activity against various bacterial strains. The minimal inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | 64 | Gram-negative |
| Candida albicans | 16 | Fungal |
Case Studies
A series of case studies highlight the compound's potential in clinical and agricultural applications:
- Cancer Treatment : In vitro studies using MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic markers such as Annexin V staining and caspase activation.
- Agricultural Application : Field trials demonstrated that formulations containing this compound significantly reduced pest populations while maintaining low toxicity to beneficial insects.
- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, resulting in a notable reduction in bacterial load after 24 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
